

Application Notes & Protocols for the Identification of Retinestatin via Mass Spectrometry

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Compound of Interest

Compound Name: *Retinestatin*

Cat. No.: *B12373306*

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Introduction

Retinestatin is a recently discovered polyol polyketide, a class of natural products known for their diverse biological activities.[1][2] Isolated from a termite nest-derived *Streptomyces* species, **Retinestatin** has demonstrated neuroprotective effects in an in vitro model of Parkinson's disease, specifically by protecting SH-SY5Y dopaminergic cells from MPP+-induced cytotoxicity.[1][2] This document provides detailed application notes and protocols for the identification and characterization of **Retinestatin** using mass spectrometry (MS), a powerful analytical technique for the structural elucidation of small molecules.

It is important to note that **Retinestatin** is a small molecule, not a protein. Therefore, the following protocols are tailored for natural product identification rather than proteomic analysis.

Physicochemical Properties of Retinestatin

Property	Value	Source
Molecular Formula	C ₂₅ H ₄₀ O ₁₂	[3]
Molecular Weight	532.58 g/mol	[3]
Class	Polyol Polyketide	[1][2]

Mass Spectrometry for Retinestatin Identification

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of natural products like **Retinestatin**.^{[4][5]} This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions that provides structural information.^{[3][6][7]}

Expected Mass Spectrometry Data for Retinestatin

The following table summarizes the expected quantitative data from the analysis of **Retinestatin** using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The data is predicted based on the known structure of **Retinestatin** and typical fragmentation patterns of polyketides.

Parameter	Expected Value	Description
Precursor Ion (M+H) ⁺	m/z 533.2598	The protonated molecule of Retinestatin (C ₂₅ H ₄₁ O ₁₂ ⁺). The high mass accuracy helps confirm the elemental composition.
Precursor Ion (M+Na) ⁺	m/z 555.2417	The sodium adduct of Retinestatin (C ₂₅ H ₄₀ O ₁₂ Na ⁺), which is commonly observed in electrospray ionization.
Key Fragment Ion 1	m/z 515.2492	Corresponds to the neutral loss of a water molecule (H ₂ O) from the protonated precursor, a common fragmentation for polyols.
Key Fragment Ion 2	m/z 497.2386	Corresponds to the sequential loss of two water molecules from the protonated precursor.
Key Fragment Ion 3	m/z 469.2431	Corresponds to the loss of a water molecule and a molecule of carbon monoxide (CO) from the protonated precursor.
Key Fragment Ion 4	m/z 329.1595	A smaller fragment resulting from cleavage within the polyketide backbone, providing information about a portion of the structure.

Note: The m/z values are theoretical and would be confirmed by experimental data. The fragmentation pattern can be influenced by the type of mass spectrometer and the collision energy used.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Retinestatin

This protocol describes the initial steps to extract **Retinestatin** from a microbial culture.

- Culture and Fermentation: Cultivate the **Retinestatin**-producing *Streptomyces* strain in a suitable liquid medium and incubate under optimal conditions to promote the biosynthesis of the target compound.
- Extraction:
 - Separate the mycelium from the culture broth by centrifugation.
 - Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate three times.
 - Extract the mycelium with methanol or acetone.
 - Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Fractionation:
 - Subject the crude extract to column chromatography using a silica gel or other appropriate stationary phase.
 - Elute with a gradient of solvents (e.g., hexane to ethyl acetate to methanol) to separate the compounds based on polarity.
 - Collect fractions and monitor by thin-layer chromatography (TLC) or a bioassay if available.
- Purification:
 - Further purify the fractions containing **Retinestatin** using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile).

- Collect the peak corresponding to **Retinestatin**.

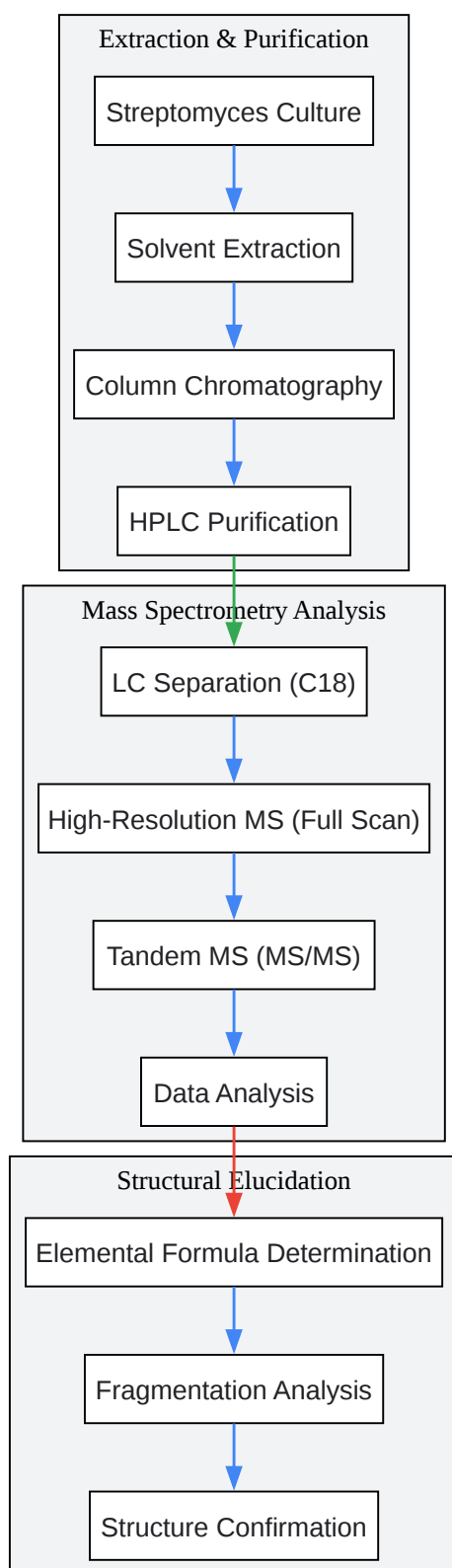
Protocol 2: Identification of Retinestatin by LC-MS/MS

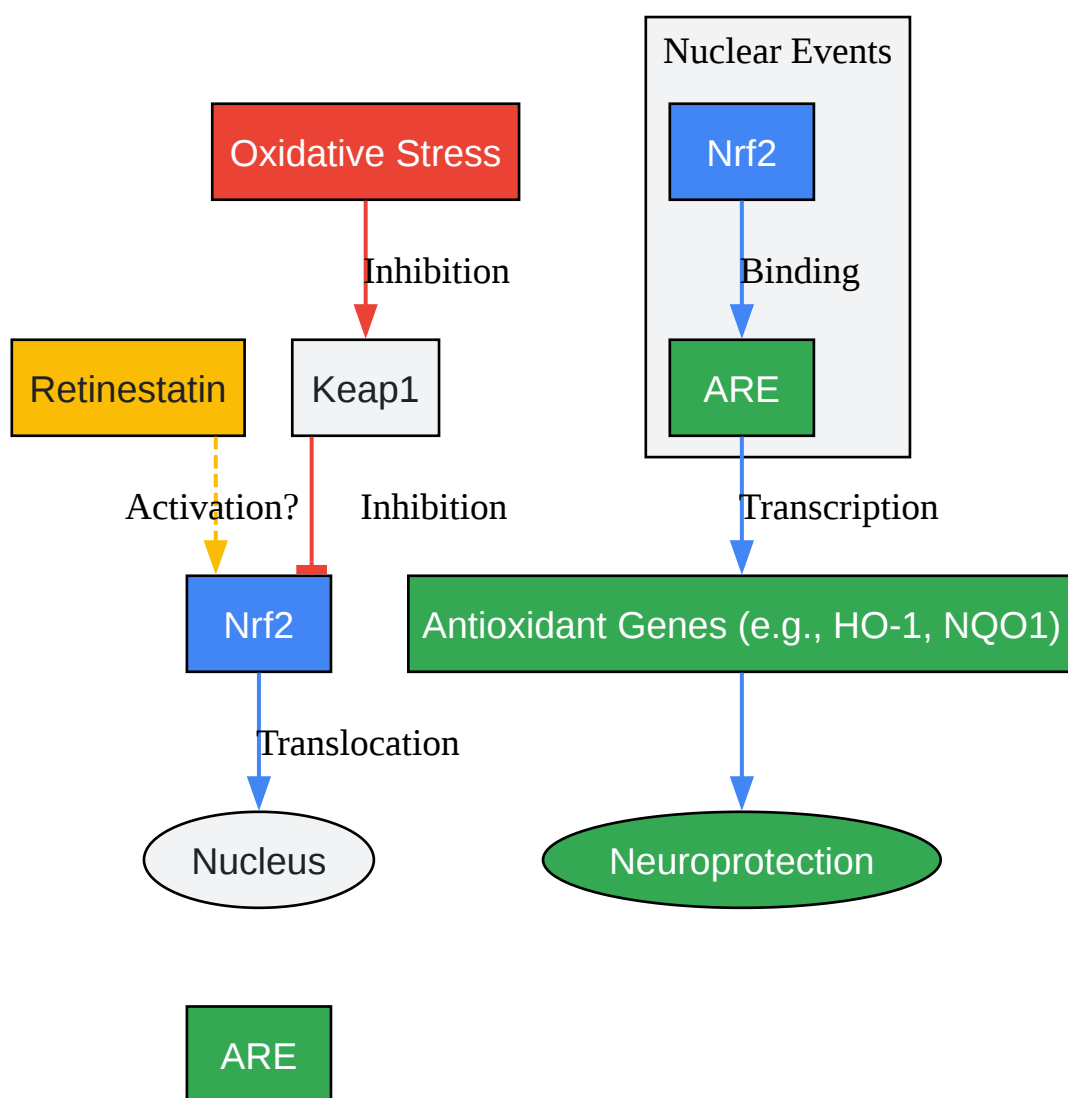
This protocol outlines the use of liquid chromatography-tandem mass spectrometry for the identification and structural characterization of **Retinestatin**.

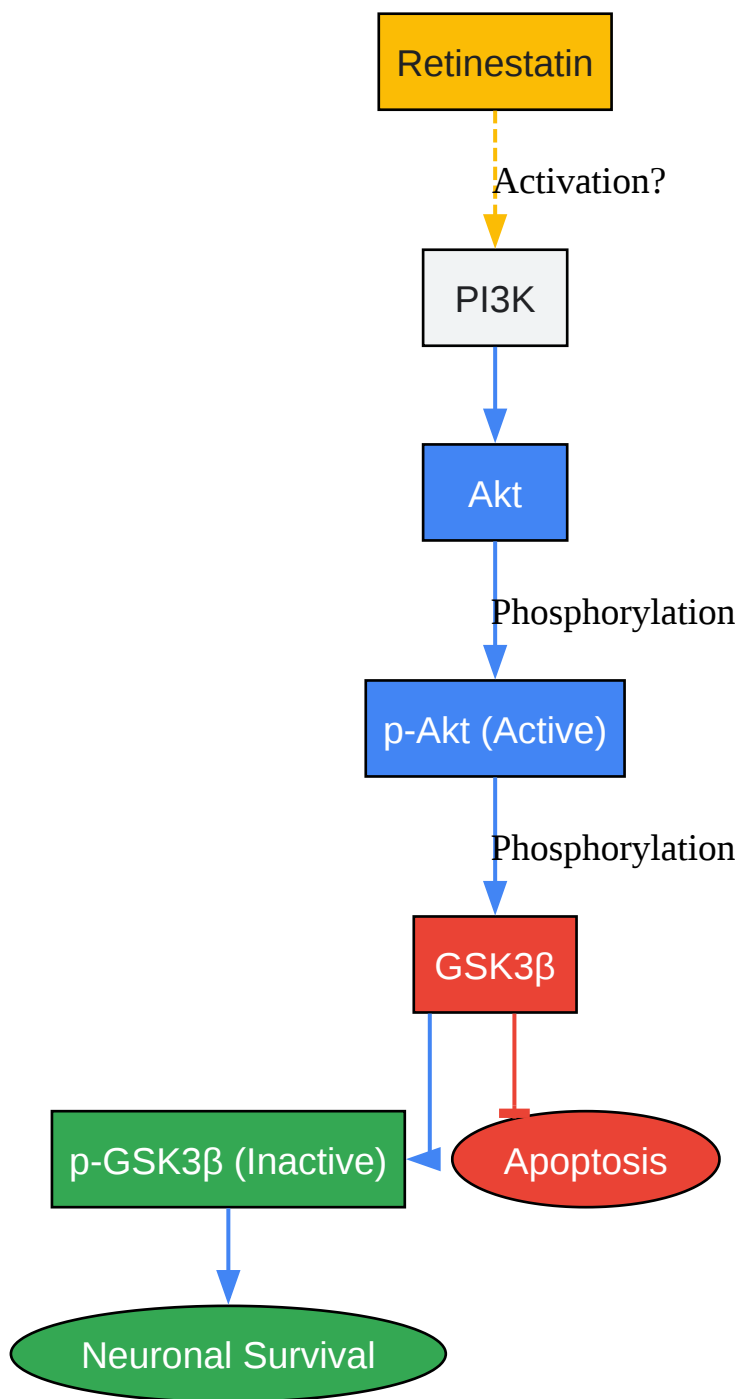
- Sample Preparation: Dissolve the purified **Retinestatin** or the enriched fraction in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.
- Chromatographic Separation:
 - Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Use a C18 reversed-phase column for separation.
 - Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometry Analysis:
 - The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire data in positive ion mode.
 - Perform a full scan (MS1) to detect the precursor ions of **Retinestatin**, such as $[M+H]^+$ and $[M+Na]^+$.
 - Perform tandem mass spectrometry (MS/MS or MS²) on the detected precursor ions to generate fragmentation spectra. This can be done using data-dependent acquisition (DDA) or data-independent acquisition (DIA).
- Data Analysis:
 - Determine the elemental composition of the precursor ion from the accurate mass measurement.

- Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of **Retinestatin**. Common fragmentation pathways for polyketides include neutral losses of water and cleavages of the carbon backbone.[8]
- Compare the obtained mass spectra with databases of natural products for dereplication (to check if the compound has been previously identified).

Experimental Workflow for Retinestatin Identification







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